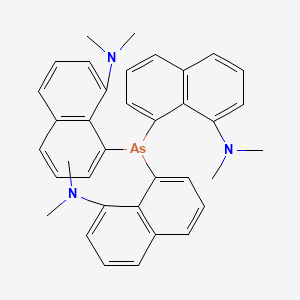![molecular formula C18H27NO B15162495 N-[4-(4-cyclohexylidenecyclohexylidene)cyclohexylidene]hydroxylamine CAS No. 182203-90-3](/img/structure/B15162495.png)
N-[4-(4-cyclohexylidenecyclohexylidene)cyclohexylidene]hydroxylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(4-cyclohexylidenecyclohexylidene)cyclohexylidene]hydroxylamine is a complex organic compound with the molecular formula C18H27NO. This compound is characterized by its unique structure, which includes multiple cyclohexylidene groups and a hydroxylamine functional group. It is used in various scientific research applications due to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-cyclohexylidenecyclohexylidene)cyclohexylidene]hydroxylamine typically involves the reaction of cyclohexanone with hydroxylamine under controlled conditions. The process may include the following steps:
Formation of Cyclohexanone Oxime: Cyclohexanone reacts with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide to form cyclohexanone oxime.
Cyclization: The cyclohexanone oxime undergoes cyclization to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This may include the use of advanced catalysts and continuous flow reactors to enhance the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions
N-[4-(4-cyclohexylidenecyclohexylidene)cyclohexylidene]hydroxylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the hydroxylamine group to an amine group.
Substitution: The compound can participate in substitution reactions where the hydroxylamine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Nitroso and nitro derivatives.
Reduction: Amine derivatives.
Substitution: Compounds with different functional groups replacing the hydroxylamine group.
Aplicaciones Científicas De Investigación
N-[4-(4-cyclohexylidenecyclohexylidene)cyclohexylidene]hydroxylamine is utilized in several scientific research fields:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Employed in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-[4-(4-cyclohexylidenecyclohexylidene)cyclohexylidene]hydroxylamine involves its interaction with molecular targets such as enzymes and receptors. The hydroxylamine group can form covalent bonds with active sites of enzymes, leading to inhibition or modification of enzyme activity. Additionally, the compound’s unique structure allows it to interact with various biological pathways, influencing cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexanone Oxime: A precursor in the synthesis of N-[4-(4-cyclohexylidenecyclohexylidene)cyclohexylidene]hydroxylamine.
Cyclohexylamine: A related compound with similar structural features but different functional groups.
Nitrocyclohexane: Another compound with a cyclohexylidene group but different reactivity.
Uniqueness
This compound is unique due to its multiple cyclohexylidene groups and the presence of a hydroxylamine functional group. This combination of features imparts distinctive chemical properties, making it valuable for specific research applications and industrial processes.
Propiedades
Número CAS |
182203-90-3 |
|---|---|
Fórmula molecular |
C18H27NO |
Peso molecular |
273.4 g/mol |
Nombre IUPAC |
N-[4-(4-cyclohexylidenecyclohexylidene)cyclohexylidene]hydroxylamine |
InChI |
InChI=1S/C18H27NO/c20-19-18-12-10-17(11-13-18)16-8-6-15(7-9-16)14-4-2-1-3-5-14/h20H,1-13H2 |
Clave InChI |
WIZLVHXOAPREIR-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(=C2CCC(=C3CCC(=NO)CC3)CC2)CC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(Thieno[3,2-f]quinolin-2-yl)methanol](/img/structure/B15162412.png)
![5-Bromo-2-[(1E)-3-{4-[(E)-phenyldiazenyl]phenyl}triaz-1-en-1-yl]pyridine](/img/structure/B15162414.png)
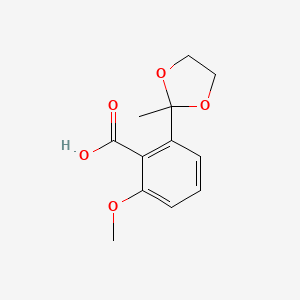
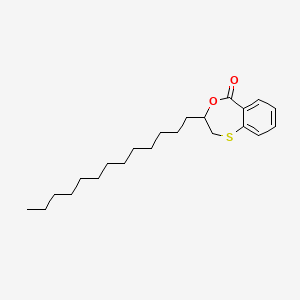
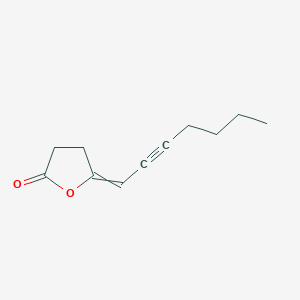
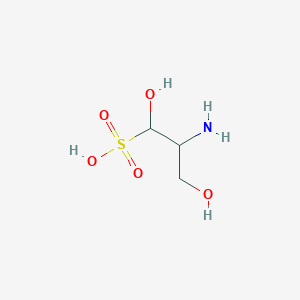
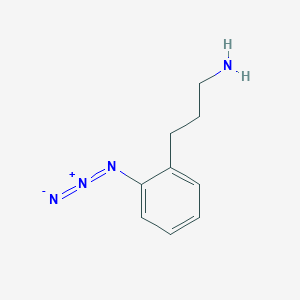
![Isothiazolidine, 2-[(4-nitrophenyl)methyl]-, 1-oxide](/img/structure/B15162456.png)
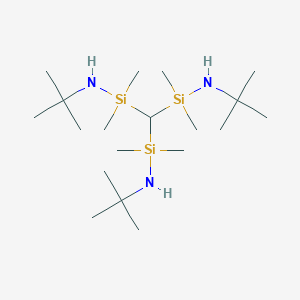
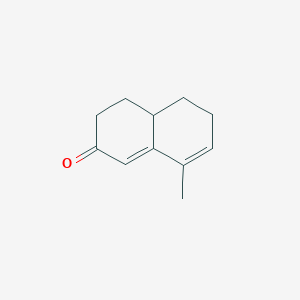
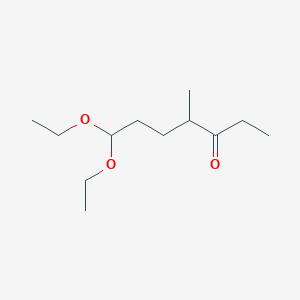
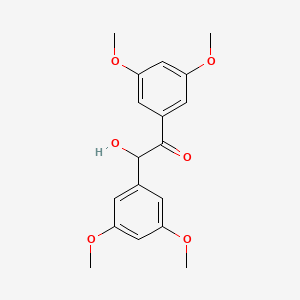
![5-(7,8,9-Trioxabicyclo[4.2.1]nonan-1-yl)pentanal](/img/structure/B15162497.png)
